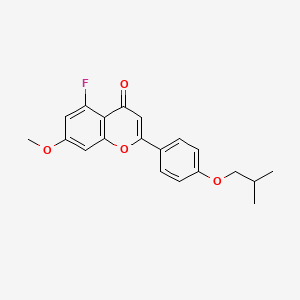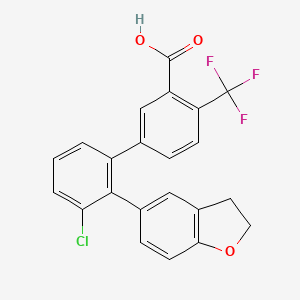
Ac-LETD-CHO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-LETD-CHO is a synthetic peptide inhibitor known for its specific inhibition of caspase-8, a crucial enzyme in the apoptosis pathway. The compound has the chemical formula C₂₁H₃₄N₄O₁₀ and a molecular weight of 502.52 g/mol . It is widely used in scientific research, particularly in studies related to apoptosis and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-LETD-CHO is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-LETD-CHO primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. The aldehyde group in this compound can undergo oxidation to form carboxylic acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aldehyde group to a carboxylic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments from hydrolysis and carboxylic acids from oxidation .
Wissenschaftliche Forschungsanwendungen
Ac-LETD-CHO is extensively used in scientific research due to its ability to inhibit caspase-8. Some of its applications include:
Cancer Research: This compound is used to study the role of caspase-8 in apoptosis and its implications in cancer therapy.
Neuroprotection: The compound has been shown to protect neuronal cells from hyperglycemia-induced apoptosis, making it a potential candidate for studying diabetic neuropathy.
Drug Resistance Studies: This compound is used to assess drug resistance in cancer cells by inhibiting caspase-8 activity.
Wirkmechanismus
Ac-LETD-CHO exerts its effects by specifically inhibiting caspase-8, an enzyme involved in the initiation of apoptosis. The compound binds to the active site of caspase-8, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This inhibition is highly specific, with an IC50 value of 6.71 nM .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-IETD-CHO: Another caspase-8 inhibitor with a similar mechanism of action.
Ac-DEVD-CHO: A caspase-3 inhibitor used in apoptosis research.
Ac-LEHD-CHO: A caspase-9 inhibitor with applications in apoptosis studies.
Uniqueness
Ac-LETD-CHO is unique due to its high specificity for caspase-8, making it a valuable tool for studying the role of this enzyme in apoptosis. Its specificity and potency distinguish it from other caspase inhibitors .
Eigenschaften
Molekularformel |
C21H34N4O10 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1 |
InChI-Schlüssel |
USINUJSKVDJANL-ACDVHTNFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)


![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)


![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)






![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
